7-(7-Aminoheptanamido)heptanoic acid 7-(7-Aminoheptanamido)heptanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13405057
InChI: InChI=1S/C14H28N2O3/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19/h1-12,15H2,(H,16,17)(H,18,19)
SMILES: C(CCCN)CCC(=O)NCCCCCCC(=O)O
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol

7-(7-Aminoheptanamido)heptanoic acid

CAS No.:

Cat. No.: VC13405057

Molecular Formula: C14H28N2O3

Molecular Weight: 272.38 g/mol

* For research use only. Not for human or veterinary use.

7-(7-Aminoheptanamido)heptanoic acid -

Specification

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
IUPAC Name 7-(7-aminoheptanoylamino)heptanoic acid
Standard InChI InChI=1S/C14H28N2O3/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19/h1-12,15H2,(H,16,17)(H,18,19)
Standard InChI Key SNEUQJCNIMVODV-UHFFFAOYSA-N
SMILES C(CCCN)CCC(=O)NCCCCCCC(=O)O
Canonical SMILES C(CCCN)CCC(=O)NCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

7-(7-Aminoheptanamido)heptanoic acid (IUPAC name: 7-(7-aminoheptanoylamino)heptanoic acid) is an aliphatic compound with the molecular formula C₁₄H₂₈N₂O₃ in its free acid form . Its hydrochloride salt, commonly used in research settings, has the formula C₁₄H₂₉ClN₂O₃ and a molecular weight of 308.84 g/mol. The structure comprises a seven-carbon chain (heptanoic acid) linked via an amide bond to a 7-aminoheptanamide group, terminating in a carboxylic acid functional group (Figure 1).

Key Identifiers:

  • SMILES: C(CCCN)CCC(=O)NCCCCCCC(=O)O

  • InChIKey: SNEUQJCNIMVODV-UHFFFAOYSA-N (free acid) ; OWVBGHPTFAZJLB-UHFFFAOYSA-N (hydrochloride)

  • CAS Registry: 1423034-53-0 (hydrochloride)

Physicochemical Properties

Predicted collision cross sections (CCS) for ionized forms of the compound, derived from PubChemLite data, provide insights into its gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross Sections for 7-(7-Aminoheptanamido)heptanoic Acid Adducts

Adductm/zCCS (Ų)
[M+H]⁺273.21728169.5
[M+Na]⁺295.19922173.8
[M+NH₄]⁺290.24382173.3
[M-H]⁻271.20272166.9

Synthesis and Manufacturing

Purification and Analysis

Post-synthetic purification likely employs techniques such as:

  • Recrystallization from ethanol/water mixtures.

  • Chromatography (e.g., reverse-phase HPLC) to isolate the hydrochloride salt.

  • Spectroscopic verification via ¹H/¹³C NMR and high-resolution mass spectrometry.

Biological Activity and Mechanistic Insights

Ligand-Receptor Interactions

The compound’s primary amino and carboxylic acid groups enable interactions with biological targets, including:

  • Enzymes: Potential inhibition or modulation of proteases and transferases via binding to active sites.

  • Membrane receptors: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs).

Applications in Research and Industry

Biochemical Research

  • Proteomics: As a calibrant in mass spectrometry due to predictable CCS values .

  • Enzyme kinetics: Substrate analog for studying amidase or peptidase activity.

Pharmaceutical Development

  • Prodrug design: The carboxylic acid group facilitates conjugation with drug molecules to enhance bioavailability.

  • Targeted drug delivery: Functionalization of the amino group for ligand-directed therapies.

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison of 7-(7-Aminoheptanamido)heptanoic Acid and Related Compounds

CompoundStructural FeaturesUnique Properties
4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamideBenzene ring, hydroxamate moietyHistone deacetylase inhibition
Dodecanamide12-carbon chain, no amino groupSurfactant applications
7-(7-Aminoheptanamido)heptanoic acidDual carboxylic acid/amide groupsBalanced hydrophilicity/lipophilicity

Future Research Directions

  • Mechanistic studies: Elucidate interactions with specific enzymes or receptors.

  • Synthetic optimization: Develop greener synthesis routes with higher yields.

  • Toxicological profiling: Assess long-term exposure effects in model organisms.

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